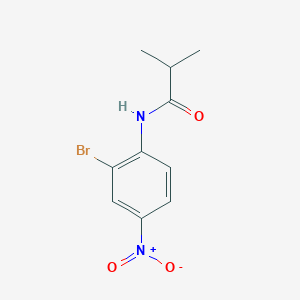
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide, commonly known as BNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNPP is a yellow crystalline solid with a molecular formula of C10H10BrN2O3 and a molecular weight of 292.1 g/mol.
科学的研究の応用
BNPP has several potential applications in scientific research. One of the most significant applications is in the field of organic synthesis, where it can be used as a reagent for the preparation of various compounds. BNPP can also be used as a fluorescent probe for the detection of metal ions such as copper and zinc. Additionally, BNPP can be used in the synthesis of new materials, including polymers and nanoparticles.
作用機序
The mechanism of action of BNPP is not fully understood, but it is believed to involve the inhibition of enzymes that play a role in various physiological processes. BNPP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNPP are not fully understood, but studies have shown that it can have various effects on the body. BNPP has been shown to have anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. Additionally, BNPP has been shown to have neuroprotective effects, which can help to protect against neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using BNPP in lab experiments is its high purity and stability, which makes it a reliable reagent for various applications. Additionally, BNPP is relatively easy to synthesize, making it a cost-effective option for research labs. However, one limitation of using BNPP is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on BNPP. One potential direction is the development of new synthetic methods for BNPP that can increase its yield and purity. Another direction is the investigation of the mechanism of action of BNPP, which can help to better understand its potential applications in various fields. Additionally, further research is needed to explore the potential therapeutic applications of BNPP in the treatment of various diseases and disorders.
Conclusion
In conclusion, N-(2-bromo-4-nitrophenyl)-2-methylpropanamide is a chemical compound that has significant potential applications in various fields. Its synthesis method is relatively straightforward, and it has been shown to have various scientific research applications. While its mechanism of action is not fully understood, studies have shown that it can have various biochemical and physiological effects. Further research is needed to explore its potential applications and mechanisms of action in greater detail.
合成法
The synthesis of BNPP involves the reaction of 2-bromo-4-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation mechanism, resulting in the formation of BNPP as a yellow crystalline solid. The purity of the product can be increased by recrystallization using a suitable solvent.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c1-6(2)10(14)12-9-4-3-7(13(15)16)5-8(9)11/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAOZNMQMKKNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5019333.png)
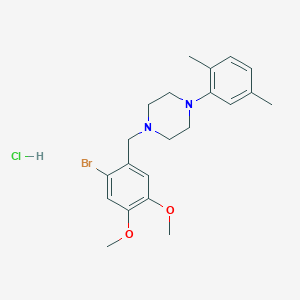
![2-iodo-6-methoxy-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5019346.png)
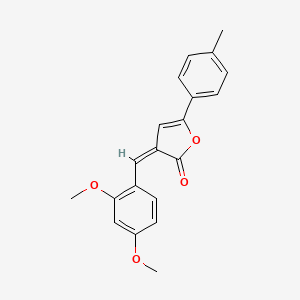

![2-{[(2-oxo-1,2-dihydro-4-quinolinyl)methyl]thio}-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5019372.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}isonicotinamide](/img/structure/B5019376.png)
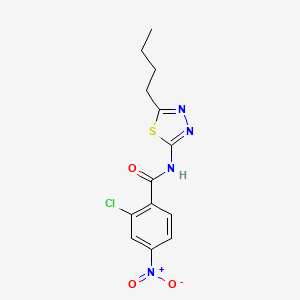
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B5019390.png)
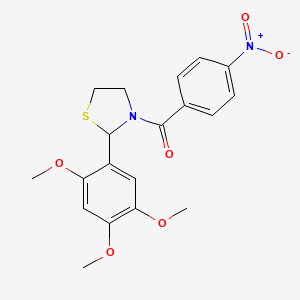
![1-ethyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B5019413.png)
![2-(2-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5019417.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5019426.png)
![N-{1-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5019432.png)